8-Azido-zyklisches Adenosin-Diphosphat-Ribose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

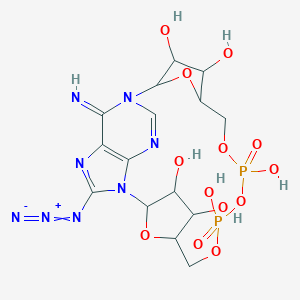

8-Azido-cyclic Adenosine Diphosphate-ribose is a synthetic analog of cyclic Adenosine Diphosphate-ribose, a naturally occurring metabolite of Nicotinamide Adenine Dinucleotide (NAD+). This compound is notable for its role as a photoaffinity label, which allows researchers to study the binding sites of cyclic Adenosine Diphosphate-ribose in various biological systems .

Wissenschaftliche Forschungsanwendungen

8-Azido-cyclic Adenosine Diphosphate-ribose has several important applications in scientific research:

Biochemistry: It is used to study the binding sites of cyclic Adenosine Diphosphate-ribose in various proteins and enzymes.

Pharmacology: It serves as a tool to explore the mechanisms of action of drugs that target cyclic Adenosine Diphosphate-ribose pathways.

Molecular Biology: The compound is employed in photoaffinity labeling experiments to identify and characterize protein interactions.

Wirkmechanismus

Target of Action

The primary target of 8-Azido-cyclic adenosine diphosphate ribose (8N3-cADPR) is the cyclic ADP-ribose (cADPR) binding sites in sea urchin egg homogenates . cADPR is a naturally-occurring metabolite of NAD+ that is as effective as inositol trisphosphate in mobilizing intracellular Ca2+ .

Mode of Action

8N3-cADPR acts as an antagonist of cADPR . The presence of a hydrophobic group in position 8 enhances the antagonist activity of the analogue .

Biochemical Pathways

8N3-cADPR affects the biochemical pathways involving cADPR. cADPR is a key player in the mobilization of intracellular Ca2+, which is a critical process in various cellular functions .

Pharmacokinetics

As a lyophilized powder , it can be assumed that its bioavailability would depend on the method of administration.

Result of Action

The result of 8N3-cADPR’s action is the inhibition of Ca2+ release from egg microsomes . This suggests that it could potentially regulate processes dependent on intracellular Ca2+ mobilization.

Vorbereitungsmethoden

The synthesis of 8-Azido-cyclic Adenosine Diphosphate-ribose involves several steps. One common method includes the introduction of an azido group at the 8-position of the adenine ring. This is typically achieved through a series of chemical reactions starting from cyclic Adenosine Diphosphate-ribose. The process involves the use of reagents such as sodium azide and various catalysts under controlled conditions .

Analyse Chemischer Reaktionen

8-Azido-cyclic Adenosine Diphosphate-ribose undergoes several types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other derivatives.

Common reagents used in these reactions include sodium azide, various solvents, and catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Vergleich Mit ähnlichen Verbindungen

8-Azido-cyclic Adenosine Diphosphate-ribose is unique due to its azido group, which allows for photoaffinity labeling. Similar compounds include:

8-Bromo-cyclic Adenosine Diphosphate-ribose: Another analog used to study cyclic Adenosine Diphosphate-ribose pathways, but it lacks the photoaffinity labeling capability.

Cyclic Adenosine Diphosphate-ribose: The naturally occurring form, which plays a crucial role in calcium signaling but does not have the same research applications as its azido analog.

Biologische Aktivität

8-Azido-cyclic adenosine diphosphate-ribose (8N3-cADPR) is a synthetic analog of cyclic adenosine diphosphate ribose (cADPR), distinguished by the presence of an azido group at the 8-position of the adenosine moiety. This modification enhances its utility in biochemical research, particularly in studying calcium signaling pathways. 8N3-cADPR serves as a photoaffinity label and a tool for investigating protein interactions, providing insights into the mechanisms underlying various physiological processes.

- Chemical Formula : C₁₈H₂₃N₅O₁₄P

- Molecular Weight : 582.31 g/mol

8N3-cADPR primarily acts by mimicking cADPR, which is known for its role in mobilizing intracellular calcium. The azido group allows it to function as a photoaffinity probe, enabling covalent bonding to proteins upon UV exposure. This property is crucial for isolating and identifying cADPR-binding proteins and characterizing their roles in calcium signaling pathways.

Key Actions:

- Calcium Mobilization : Inhibits calcium release from the endoplasmic reticulum, affecting muscle contraction and neurotransmitter release.

- Protein Interaction : Forms covalent bonds with proteins, facilitating the study of cADPR-binding sites.

Biological Activity

The biological activity of 8N3-cADPR is primarily centered on its ability to modulate calcium signaling. It competes with cADPR for binding to its receptors, thereby influencing cellular responses.

Case Studies:

-

Calcium Signaling Modulation :

- Study : Interaction studies demonstrated that 8N3-cADPR binds specifically to cADPR-binding sites, inhibiting calcium release in various cell types.

- Findings : This inhibition is critical for understanding calcium mobilization mechanisms, particularly in muscle and neuronal tissues.

-

Photoaffinity Labeling :

- Study : Utilized in sea urchin egg homogenates to identify cADPR-interacting proteins.

- Results : Enabled researchers to characterize binding sites and elucidate the role of these proteins in cellular processes.

Applications in Research

8N3-cADPR has multiple applications in biochemical research, including:

- Photoaffinity Labeling : Used to study protein interactions and identify binding sites.

- Calcium Signaling Studies : Investigates the modulation of intracellular calcium levels.

- Analytical Techniques : Techniques such as mass spectrometry and fluorescence microscopy are employed to visualize interactions.

Comparative Analysis

The following table compares 8N3-cADPR with structurally related compounds:

| Compound Name | Description | Unique Features |

|---|---|---|

| Cyclic Adenosine Diphosphate-Ribose (cADPR) | Naturally occurring signaling molecule involved in calcium mobilization | Direct physiological roles; endogenous compound |

| Adenosine Triphosphate (ATP) | Primary energy carrier in cells | Central role in energy metabolism |

| 2-Amino-Adenosine Diphosphate-Ribose | Analog with potential effects on nucleotide metabolism | Different substitution pattern affecting activity |

Eigenschaften

IUPAC Name |

18-azido-8,10-dihydroxy-24-imino-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8λ5,10λ5-diphosphapentacyclo[18.3.1.12,5.113,16.017,21]hexacosa-18,20,22-triene-3,4,14,15-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N8O13P2/c16-11-6-12-18-3-22(11)13-9(26)7(24)4(34-13)1-32-37(28,29)36-38(30,31)33-2-5-8(25)10(27)14(35-5)23(12)15(19-6)20-21-17/h3-5,7-10,13-14,16,24-27H,1-2H2,(H,28,29)(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHUHBAMNOPLCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(C3=N)N=C(N4C5C(C(C(O5)COP(=O)(OP(=O)(O1)O)O)O)O)N=[N+]=[N-])O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N8O13P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150424-94-5 |

Source

|

| Record name | 8-Azido-cyclic adenosine diphosphate ribose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150424945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.